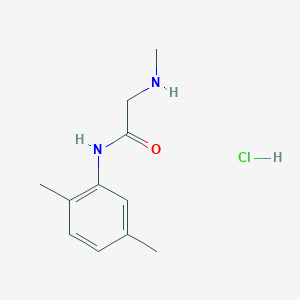

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

Description

N-(2,5-Dimethylphenyl)-2-(methylamino)acetamide hydrochloride is an acetamide derivative characterized by a 2,5-dimethylphenyl group attached to the nitrogen of an acetamide backbone, with a methylamino substituent at the α-carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-4-5-9(2)10(6-8)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQVNWIWAITGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes available research findings on its biological activity, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a dimethyl-substituted phenyl group linked to an acetamide moiety with a methylamino group. The molecular formula is , with a molecular weight of approximately 228.72 g/mol. Its CAS number is 1049761-65-0, indicating its unique identification in chemical databases.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, indicating potential use in inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study involving rats induced with paw edema showed that administration of this compound resulted in a significant decrease in paw swelling compared to the control group. The reduction was measured using the following parameters:

- Paw Volume Reduction : 45% after 24 hours of treatment.

- Cytokine Level Reduction : Decreased levels of TNF-α and IL-6 were observed.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anti-inflammatory Action : The compound may inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| N-(2,5-dimethylphenyl)-2-(methylamino)acetamide HCl | Moderate | High |

| Lidocaine | High | Low |

| N-(2,6-dimethylphenyl)-2-(methylamino)acetamide HCl | Moderate | Moderate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Phenyl Ring

Positional Isomers: 2,5-Dimethyl vs. 2,6-Dimethyl

- N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide Hydrochloride (CAS 42459-27-8): This positional isomer features a 2,6-dimethylphenyl group. It is identified as a lidocaine impurity (Impurity 4/16) .

- N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride (CAS 50295-20-0): A lidocaine impurity with an ethylmethylamino group, this compound demonstrates how alkylation of the amino group modulates lipophilicity and metabolic stability .

Halogenated Phenyl Derivatives

- Such halogenated analogs are explored in agrochemicals due to enhanced stability .

- 2-Chloro-N-(2,5-dimethylphenyl)acetamide (CAS 2126160-19-6):

A chloro-substituted acetamide with a 2,5-dimethylphenyl group, this compound is used in pesticide formulations, highlighting how functional group changes shift applications from pharmaceuticals to agrochemistry .

Variations in the Acetamide Side Chain

Amino Group Modifications

- This compound is used in neurological research .

- 2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride: The absence of alkylation on the amino group (simple -NH2) increases polarity, affecting solubility and membrane permeability. It serves as a precursor in synthetic chemistry .

Heterocyclic and Thiazole Derivatives

- The chloromethyl group enables further functionalization, common in drug discovery .

Crystallographic and Conformational Differences

Crystal structures of related acetamides (e.g., N-(2,6-dimethylphenyl) derivatives) reveal that substitution patterns influence hydrogen bonding and dihedral angles. For example:

- N-(2,6-Dimethylphenyl)acetamide : Forms N–H⋯O hydrogen-bonded chains, stabilizing the crystal lattice.

- N-(2,5-Dimethylphenyl)-2-(methylamino)acetamide Hydrochloride: Steric repulsion between methyl groups likely induces distinct torsional angles, affecting molecular packing and solubility .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Pharmacological Relevance : Compounds with 2,6-dimethylphenyl groups (e.g., lidocaine analogs) exhibit enhanced sodium channel blocking activity compared to 2,5-dimethyl derivatives due to optimized steric and electronic interactions .

- Synthetic Utility: The methylamino group in the target compound allows for facile derivatization, enabling the synthesis of libraries for structure-activity relationship (SAR) studies .

- Toxicity Considerations : Halogenated analogs (e.g., dichlorophenyl derivatives) show higher environmental persistence, necessitating careful risk assessment in agrochemical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride?

- Methodological Answer : A common approach involves carbodiimide-mediated coupling. For example, dissolve 3,4-dichlorophenylacetic acid (1 mmol) and a primary amine (e.g., 4-aminoantipyrine, 1 mmol) in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 0.01 mol) as a coupling agent. Stir the mixture at 273 K with triethylamine as a base for 3 hours. Extract the product using ice-cold aqueous HCl, wash with NaHCO₃ and brine, dry, and crystallize via slow evaporation in methylene chloride .

- Key Reagents Table :

| Reagent | Role | Quantity |

|---|---|---|

| 3,4-Dichlorophenylacetic acid | Substrate | 0.240 g |

| EDC·HCl | Coupling agent | 1.0 g |

| Triethylamine | Base | 20 ml (solvent) |

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize this compound?

- Methodological Answer :

- ¹H-NMR : Identify aromatic protons (δ 6.67–8.67 ppm for substituted phenyl groups) and amide NH signals (δ ~11.86 ppm). For methyl groups in the 2,5-dimethylphenyl moiety, expect singlets or doublets near δ 2.1–2.5 ppm .

- IR : Look for amide C=O stretching (1714–1715 cm⁻¹) and N–H bending (1604–1482 cm⁻¹). Chloride counterions may show weak absorption near 753 cm⁻¹ .

Advanced Research Questions

Q. What crystallographic features influence the conformational stability of N-substituted acetamides?

- Methodological Answer : X-ray diffraction reveals three distinct conformers in the asymmetric unit. Key parameters include:

- Dihedral angles between the dichlorophenyl and pyrazolyl rings (54.8°–77.5°), influenced by steric repulsion.

- Hydrogen bonding : N–H⋯O interactions form R₂²(10) dimer motifs, stabilizing the crystal lattice. Refinement should use riding H-atom models with Uiso(H) = 1.2–1.5×Ueq(C/O) .

- Crystallographic Data Table :

| Conformer | Dihedral Angle (°) | H-Bond Length (Å) |

|---|---|---|

| A | 54.8 | 2.85 |

| B | 76.2 | 2.89 |

| C | 77.5 | 2.91 |

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodological Answer :

- Comparative analogs : Synthesize derivatives with varying substituents (e.g., 2,6-dimethylphenyl vs. 2,5-dimethylphenyl) to assess steric effects.

- Enzyme inhibition assays : Use α-glucosidase inhibition protocols (e.g., 4-nitrophenyl-α-D-glucopyranoside substrate) with IC₅₀ calculations. For compound 14 ( ), a yield of 64% and IC₅₀ of 1.8 µM were reported for related acetamides .

- SAR Design Table :

| Modification Site | Bioactivity Parameter | Assay Type |

|---|---|---|

| Phenyl ring substitution | IC₅₀ (enzyme inhibition) | Spectrophotometric |

| Amide linker length | Binding affinity (Kd) | SPR/Biacore |

Safety and Handling

Q. What safety protocols are critical for handling this compound in a research setting?

- Methodological Answer :

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Refer to SDS sheets for acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents for structurally similar lidocaine derivatives) .

Data Contradictions and Resolution

Q. How can discrepancies in reported melting points (e.g., 473–475 K vs. 465 K) be resolved?

- Methodological Answer :

- Recrystallization : Repurify the compound using methylene chloride/hexane mixtures to eliminate impurities.

- DSC Analysis : Perform differential scanning calorimetry with a heating rate of 10°C/min to verify phase transitions. Cross-reference with high-purity standards (e.g., USP-grade lidocaine hydrochloride, m.p. 75–78°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.